molecular formula C18H19NO B3077282 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane CAS No. 1045709-00-9

6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No. B3077282
CAS RN: 1045709-00-9
M. Wt: 265.3 g/mol
InChI Key: UELLYEOACSTMMS-UHFFFAOYSA-N
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Description

The compound “6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane” belongs to the class of organic compounds known as spiro compounds . Spiro compounds are characterized by their unique structure, where two or more rings are connected through a single atom, forming a ‘spiro junction’. In this case, the spiro junction is formed by a single carbon atom that is part of both a heptane ring and a diphenylmethyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a seven-membered ring (heptane), a three-membered ring (oxa), and a six-membered ring (azaspiro), all connected through a single carbon atom . The diphenylmethyl group would be attached to the carbon atom at the 6-position of the heptane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For “this compound”, we might expect properties similar to other spiro compounds, such as low solubility in water and high solubility in organic solvents .

Scientific Research Applications

Improved Synthesis and Properties

An enhanced synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, a relative of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed. This process, involving the formation of sulfonic acid salts, results in a more stable and soluble product, expanding the range of possible reaction conditions for the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Cycloaddition Reactions

The compound has been involved in the regioselective 1,3-dipolar cycloaddition with C-aryl- and C-carbamoylnitrones, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Novel Amino Acids Synthesis

Synthesis of amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These compounds are added to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Reduction and Hydrolysis

Research includes the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. The hydrolysis gave substituted cyclopropane-1,2-dicarboxylic acids while retaining the 5-oxa-6-azaspiro[2.4]heptane fragment (Molchanov & Tran, 2012).

Chemical Space Exploration

Efficient synthetic routes have been developed for novel bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, offering new avenues for chemical space exploration complementary to piperidine ring systems (Meyers et al., 2009).

Drug Discovery Applications

Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. This advances the synthesis of these building blocks for drug discovery (Guérot et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on “6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane”, it’s difficult to predict its mechanism of action .

Future Directions

The study of spiro compounds is an active area of research in organic chemistry, due to their unique structures and potential applications in pharmaceuticals and materials science . Future research on “6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane” could involve exploring its synthesis, properties, and potential applications.

properties

IUPAC Name

6-benzhydryl-2-oxa-6-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-11-18(12-19)13-20-14-18/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELLYEOACSTMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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